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Compound of Interest

Compound Name: Safracin B

Cat. No.: B1671196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Safracin B, a significant member

of the tetrahydroisoquinoline (THIQ) family of antibiotics. Safracin B, produced by the

bacterium Pseudomonas fluorescens, exhibits a range of biological activities, including potent

antibacterial and antitumor properties.[1][2][3] Its complex chemical structure and biosynthetic

pathway have made it a subject of intense research, not only for its intrinsic therapeutic

potential but also as a crucial precursor in the semi-synthesis of other potent anticancer agents

like Ecteinascidin 743 (Trabectedin).[4][5][6]

Core Characteristics of Safracin B
Safracin B is a heterocyclic quinone antibiotic distinguished by its complex pentacyclic core

structure.[2][4][7] It belongs to the saframycin family of antibiotics and is structurally defined as

21-hydroxysafracin A.[2][7] This structural nuance plays a critical role in its biological activity.
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Property Value Source

Molecular Formula C₂₈H₃₆N₄O₇ [8][9]

Molecular Weight 540.61 g/mol [8][9]

Appearance Yellow to Brown Powder [9]

Producing Organism
Pseudomonas fluorescens

(strain A2-2)
[1][3]

Core Structure Tetrahydroisoquinoline [10][11]

Key Activities Antibacterial, Antitumor [2][12][13]

Biosynthesis Pathway
The production of Safracin B is governed by a dedicated biosynthetic gene cluster (BGC),

designated as the sac cluster, spanning approximately 17.5 kb in Pseudomonas fluorescens.[1]

[14] This cluster encodes a series of enzymes, including three non-ribosomal peptide

synthetases (NRPSs), that assemble the molecule from amino acid precursors.[1][14][15]

The biosynthesis initiates with the condensation of two tyrosine-derived molecules, specifically

3-hydroxy-5-methyl-O-methyltyrosine, to form the fundamental dimeric heterocyclic quinone

skeleton.[1][14][16] The assembly is directed by the NRPS machinery, which iteratively

incorporates amino acid building blocks in a manner analogous to a molecular assembly line.

[10][11][15] The process involves a series of tailoring reactions, including oxidations and

methylations, catalyzed by specific enzymes encoded within the sac cluster (e.g., SacI, SacJ,

SacH) to yield the final Safracin B molecule and its close analog, Safracin A.[5][6] The entire

pathway is tightly regulated, with transport systems like MexEF-OprN playing a crucial role in

exporting the final product and managing cellular toxicity.[6][17]
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Fig. 1: Simplified biosynthetic pathway of Safracin B.

Mechanism of Action
The biological activity of the saframycin/safracin family is primarily attributed to their interaction

with DNA. The widely accepted mechanism involves the molecule's ability to form a covalent

adduct with DNA.[10][18] In the cellular environment, particularly in the presence of reducing

agents, the α-carbinolamine moiety at the C-21 position of Safracin B is believed to facilitate

the formation of a reactive electrophilic iminium ion.[2][10] This intermediate then alkylates the

N2 position of guanine residues, preferentially within the minor groove of the DNA double helix.

[4][10] This covalent binding distorts the DNA structure, interfering with essential cellular
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processes like transcription and replication, ultimately leading to cytotoxicity and cell death.[4]

This DNA-alkylating capability is the foundation of its potent antitumor activity.[2][10]
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Fig. 2: Logical flow of Safracin B's mechanism of action.

Biological Activity: Quantitative Data
Safracin B demonstrates broad-spectrum activity against both Gram-positive and Gram-

negative bacteria and shows significant cytotoxicity against various tumor cell lines.[9][13][19]
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Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) data for Safracin B is not extensively

detailed in readily available literature, its activity spectrum is established. It is known to be

active against bacteria such as Staphylococcus aureus and Escherichia coli.[13]

(Note: Comprehensive, standardized MIC tables for Safracin B are not consistently available in

the cited literature. The following is a representative structure for such data.)

Bacterial Strain Type MIC Range (µg/mL)

Staphylococcus aureus Gram-positive Data not specified

Escherichia coli Gram-negative Data not specified

Bacillus cereus Gram-positive Data not specified

Pseudomonas aeruginosa Gram-negative Data not specified

Antitumor Activity
Safracin B's antitumor effects have been evaluated against several murine tumor models,

where it has been shown to prolong the lifespan of tumor-bearing mice.[2][7] Its toxic and

effective doses were found to be much lower than those of Safracin A, highlighting the

importance of the 21-hydroxy group for potent antitumor action.[2][7]

Cell Line /
Tumor Model

Cancer Type Efficacy Metric Result Source

L1210 Leukemia Mouse Leukemia
Increased

Lifespan

Significant

activity observed
[2][7][12]

P388 Leukemia Mouse Leukemia
Increased

Lifespan

Significant

activity observed
[2][7][12]

B16 Melanoma
Mouse

Melanoma

Increased

Lifespan

Significant

activity observed
[2][7][12]

Key Experimental Protocols
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Protocol: Isolation and Purification of Safracin B
This protocol outlines the general procedure for isolating Safracin A and B from the culture

broth of Pseudomonas fluorescens A2-2.[3]

Fermentation: Cultivate P. fluorescens in a suitable production medium under optimal

conditions to maximize safracin yield.

Broth Extraction: After fermentation, adjust the pH of the culture broth and extract the active

compounds using an organic solvent such as ethyl acetate.

Concentration: Evaporate the solvent from the organic extract under reduced pressure to

obtain a crude residue.

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica

gel.

Elution: Elute the column with a solvent gradient (e.g., a mixture of chloroform and ethanol)

to separate the different components.

Fraction Collection: Collect fractions and monitor for the presence of Safracin A and B using

Thin-Layer Chromatography (TLC).

Purification and Crystallization: Pool the fractions containing the desired compound and

further purify if necessary. Concentrate the purified fractions to induce crystallization and

obtain pure Safracin B.

Protocol: Determination of Minimum Inhibitory
Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an

antimicrobial agent against a specific bacterium.[20][21][22]

Preparation of Antibiotic Stock: Prepare a stock solution of Safracin B in a suitable solvent

(e.g., DMSO) at a known high concentration.
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Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Safracin
B stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a

gradient of decreasing antibiotic concentrations across the wells.

Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture in fresh broth

to a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to

approximately 1-2 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum concentration of

~5 x 10⁵ CFU/mL in each well.

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate,

including a positive control well (no antibiotic) and a negative control well (no bacteria).

Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric

conditions.

Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth).

The MIC is defined as the lowest concentration of Safracin B that completely inhibits visible

growth of the microorganism.[22]
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Fig. 3: Experimental workflow for MIC determination.

Conclusion
Safracin B stands as a pivotal molecule within the tetrahydroisoquinoline class of antibiotics.

Its complex, NRPS-driven biosynthesis and potent DNA-alkylating mechanism of action

underscore its significance as both a direct antimicrobial/antitumor agent and a valuable

scaffold for synthetic chemistry. The successful use of its derivative, cyanosafracin B, in the
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semi-synthesis of the clinical anticancer drug Ecteinascidin 743, solidifies its importance in

modern drug development.[4][5] Further research into the regulation of its biosynthetic pathway

and the exploration of its structural analogs holds promise for the discovery of new and more

effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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